REACTION_CXSMILES
|
C1[O:17][C:4](OC)([CH2:5][CH2:6][C:7](=[O:14])[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)OC1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[K+].C1C[O:30][CH2:29][CH2:28]1>>[CH2:28]1[O:14][C:7]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)([CH2:6][CH2:5][CH2:4][OH:17])[O:30][CH2:29]1 |f:1.2.3.4.5.6,8.9|
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Name
|
methyl 3-benzoylpropionate ethylene ketal
|
Quantity
|
7.9661 g
|
Type
|
reactant
|
Smiles
|
C1COC(CCC(C2=CC=CC=C2)=O)(OC)O1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 19 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
After the addition the mixture
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Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 15 minutes
|
Duration
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15 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove most of the THF
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between methylene chloride-water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted two times with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
C1COC(CCCO)(C2=CC=CC=C2)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.51 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |